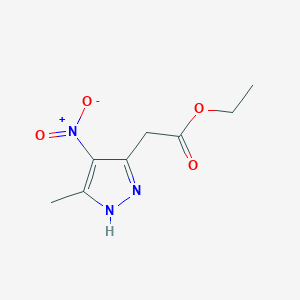

ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Descripción

X-ray Crystallographic Studies

X-ray diffraction analysis reveals critical insights into the three-dimensional conformation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate. The pyrazole ring adopts a planar geometry, with the nitro group (-NO₂) and methyl (-CH₃) substituents occupying adjacent positions at the 4- and 3-positions, respectively. The ethyl acetate side chain at the 5-position exhibits a gauche conformation relative to the pyrazole plane, stabilized by intramolecular steric interactions.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.14 Å, b = 11.15 Å, c = 16.38 Å |

| Dihedral angle (C5–N2–N1–C3) | 95.52° |

| Hydrogen bond network | C–H···O (2.68–2.89 Å) |

The nitro group participates in intermolecular hydrogen bonding with adjacent pyrazole rings, forming a layered supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern and electronic environment of the compound.

Table 2: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-1 | 7.53 | Singlet |

| Methyl (C3–CH₃) | 2.41 | Singlet |

| Ethyl CH₂ | 4.31 | Quartet |

| Ethyl CH₃ | 1.17 | Triplet |

¹³C NMR data confirm the presence of the ester carbonyl (δ = 170.2 ppm) and nitro group (δ = 148.9 ppm). The absence of splitting in the pyrazole proton signals indicates minimal ring puckering.

Infrared (IR) Vibrational Mode Characterization

IR spectroscopy identifies key functional groups through characteristic absorption bands:

Table 3: IR Absorption Frequencies (KBr, cm⁻¹)

| Bond/Vibration | Frequency |

|---|---|

| N–O asymmetric stretch | 1520 |

| C=O ester stretch | 1752 |

| C–N pyrazole stretch | 1345 |

| C–H aromatic stretch | 3100 |

The strong absorption at 1520 cm⁻¹ confirms the nitro group’s presence, while the 1752 cm⁻¹ peak corresponds to the ester carbonyl.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 227.22 [M]⁺, consistent with the molecular formula C₉H₁₃N₃O₄. Major fragmentation pathways include:

Table 4: Key Fragmentation Peaks

| m/z | Fragment Ion |

|---|---|

| 181 | [M – CH₂COOCH₂CH₃]⁺ |

| 137 | [C₅H₅N₃O₂]⁺ (pyrazole core) |

| 89 | [NO₂C₃H₂]⁺ |

The loss of the ethyl acetate moiety (46 Da) and subsequent nitro-group elimination dominate the fragmentation profile.

Propiedades

IUPAC Name |

ethyl 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-7(12)4-6-8(11(13)14)5(2)9-10-6/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJKAIGPVJZCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This is followed by nitration to introduce the nitro group at the 4-position. The general synthetic route can be summarized as follows:

Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole-5-carboxylate.

Nitration: The pyrazole intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction: Ethyl (3-methyl-4-amino-1H-pyrazol-5-yl)acetate.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Hydrolysis: 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate has been investigated for its potential pharmacological properties:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Agrochemical Applications

The compound's structural features allow it to function as a herbicide or pesticide:

- Herbicidal Activity : this compound has been evaluated for its herbicidal properties, showing potential in controlling weed species in agricultural settings .

Material Science

In material science, this compound is utilized for the development of functional materials:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 µM against MCF7 cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Activity

In a comparative study examining the antimicrobial efficacy of several pyrazole derivatives, this compound was tested against MRSA and other resistant strains. The compound showed minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option .

Mecanismo De Acción

The mechanism of action of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The provided evidence highlights several pyrazole-based analogs, though direct data on ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate are absent. Below is a comparative analysis based on structural and functional group similarities:

a) Functional Group Variations

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Differs in the substitution pattern: amino and hydroxy groups at the 3- and 5-positions of the pyrazole ring, coupled with a thiophene-carbonylic moiety.

- Compound 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Features a fused pyran ring system with additional cyano and phenyl groups. The ester group is positioned on the pyran ring rather than the pyrazole, altering steric and electronic properties .

c) Crystallographic and Hydrogen-Bonding Behavior

- Pyrazole derivatives with nitro and ester groups may form distinct hydrogen-bonding networks compared to amino/hydroxy analogs, affecting their solid-state packing and stability .

Actividad Biológica

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 199.22 g/mol

The presence of the nitro group and the pyrazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. A study showed that derivatives with similar structures demonstrated significant inhibition against bacteria and fungi, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound, along with its analogs, has been investigated for its effects on cancer cell lines. For instance, compounds derived from similar structures have shown to inhibit microtubule assembly, leading to apoptosis in breast cancer cell lines such as MDA-MB-231 . The mechanism involves modulation of key cellular pathways, including caspase activation and cell cycle arrest in the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, potentially modifying enzyme activity or signaling pathways.

- Nucleophilic Interactions : The pyrazole ring can engage in nucleophilic addition reactions, allowing it to bind to various biological targets .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerase II and EGFR, which are crucial in cancer proliferation .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, and how can reaction progress be monitored?

- Methodological Answer: Synthesis typically involves multi-step procedures, starting with functionalization of the pyrazole core. Key steps include nitration at the 4-position and esterification of the acetic acid side chain. Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Reflux conditions (e.g., in DMSO or acetonitrile) are often employed to enhance reaction efficiency . Progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, followed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer:

- NMR: The ester carbonyl group (C=O) appears as a singlet near δ 165–170 ppm in NMR. The nitro group (NO) induces deshielding of adjacent protons, with the 3-methyl group resonating as a singlet near δ 2.1–2.3 ppm in NMR. Splitting patterns in aromatic regions confirm substitution on the pyrazole ring .

- IR: Strong absorption bands at ~1530 cm (asymmetric NO stretching) and ~1350 cm (symmetric NO stretching) are diagnostic. The ester C=O stretch appears near 1720 cm .

Q. What crystallization techniques are suitable for this compound, and how can crystal purity be validated?

- Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMF or acetone) is effective for growing single crystals. Purity is assessed via X-ray crystallography using SHELXL for refinement . Diffraction data should achieve R-factor values < 0.05. Complementary techniques like differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can computational methods predict reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic centers at the nitro group and ester carbonyl. Fukui indices quantify susceptibility to nucleophilic attack. Experimental validation involves kinetic studies under varying pH and temperature, monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.